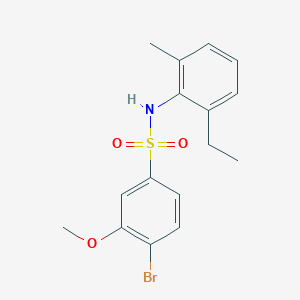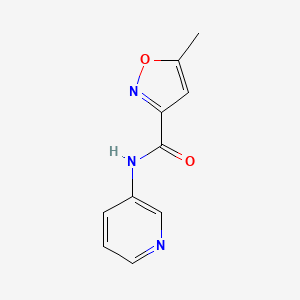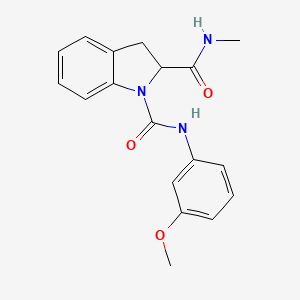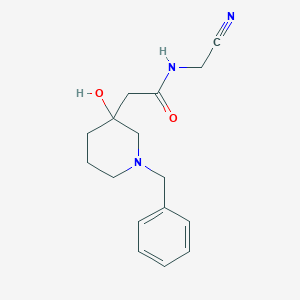
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide, also known as BRITE, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound belongs to the sulfonamide class of drugs and has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and is essential for their survival. By inhibiting this enzyme, this compound can induce cell death in cancer cells.
This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound can induce cell death in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
This compound has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics in the body. This suggests that this compound may have potential applications in the field of drug metabolism and pharmacokinetics.
实验室实验的优点和局限性
One advantage of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is that it has been shown to have potent pharmacological effects in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Another limitation of this compound is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of this compound is not yet fully understood, which may make it difficult to optimize its pharmacological properties for specific therapeutic applications.
未来方向
There are several potential future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide. One area of research could focus on optimizing the pharmacological properties of this compound for specific therapeutic applications, such as cancer or inflammation. This could involve further elucidating the mechanism of action of this compound and identifying specific targets for drug development.
Another area of research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective than the current methods. This could increase the availability of this compound for research purposes and facilitate its development as a therapeutic agent.
Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its pharmacological properties and optimize its therapeutic potential.
合成方法
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide involves several steps, including the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base. The resulting product is then purified through crystallization to obtain the final compound.
科学研究应用
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has been the subject of numerous scientific studies due to its potential pharmacological properties. One area of research has focused on its potential use as an anticancer agent. Studies have shown that this compound can induce cell death in cancer cells by inhibiting certain enzymes and signaling pathways that are essential for cancer cell survival.
Another area of research has focused on this compound's potential anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation in the body. This suggests that this compound may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-14(17)15(10-13)21-3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQLFQOWIANAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-(2-methoxyphenyl)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2729430.png)

![(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide](/img/structure/B2729433.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide](/img/structure/B2729434.png)

![(Z)-methyl 2-(6-acetamido-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2729437.png)
![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)
![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B2729440.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2729441.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)
![2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B2729445.png)

